N-(furan-2-ylmethyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide
Description
N-[(FURAN-2-YL)METHYL]-4-HYDROXY-2-OXO-1-PENTYL-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a furan ring, a quinoline core, and various functional groups that contribute to its unique chemical properties. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Properties
Molecular Formula |
C20H22N2O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide |
InChI |
InChI=1S/C20H22N2O4/c1-2-3-6-11-22-16-10-5-4-9-15(16)18(23)17(20(22)25)19(24)21-13-14-8-7-12-26-14/h4-5,7-10,12,23H,2-3,6,11,13H2,1H3,(H,21,24) |
InChI Key |
NVUBLTIKSMIPOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CO3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-4-HYDROXY-2-OXO-1-PENTYL-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carbaldehyde with an appropriate amine to form the furan-2-ylmethylamine intermediate. This intermediate is then reacted with a quinoline derivative under specific conditions to yield the target compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-4-HYDROXY-2-OXO-1-PENTYL-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various quinoline and furan derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-4-HYDROXY-2-OXO-1-PENTYL-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-HYDROXY-2-OXO-1-PENTYL-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The furan ring and quinoline core play crucial roles in binding to biological targets, such as enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A simpler furan derivative used in organic synthesis.
Quinoline: The parent compound of the quinoline derivatives.
Furan-2-carboxylic acid: An oxidized form of the furan ring.
Uniqueness
N-[(FURAN-2-YL)METHYL]-4-HYDROXY-2-OXO-1-PENTYL-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is unique due to its combination of a furan ring and a quinoline core, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
